4-[(4-Iodophenyl)methoxy]piperidine
Description
4-[(4-Iodophenyl)methoxy]piperidine is a piperidine derivative characterized by a substituted phenyl group at the 4-position of the piperidine ring, where the phenyl ring is further modified with an iodine atom at the para position. This structural motif is significant in medicinal chemistry, particularly in the development of ligands targeting neurotransmitter transporters, such as dopamine (DAT) and serotonin (SERT) transporters. The iodine atom enhances molecular weight and lipophilicity, making it a candidate for radiopharmaceutical applications, including positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging .
Properties
CAS No. |
1121594-93-1 |
|---|---|
Molecular Formula |
C12H16INO |
Molecular Weight |
317.17 |
IUPAC Name |
4-[(4-iodophenyl)methoxy]piperidine |
InChI |
InChI=1S/C12H16INO/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12/h1-4,12,14H,5-9H2 |
InChI Key |
HGGUIGABMNLJTI-UHFFFAOYSA-N |
SMILES |
C1CNCCC1OCC2=CC=C(C=C2)I |
Canonical SMILES |
C1CNCCC1OCC2=CC=C(C=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural variations among piperidine derivatives include substituents on the phenyl ring (e.g., iodine, fluorine, methoxy) and modifications to the piperidine backbone (e.g., alkyl chains, additional aromatic groups). Below is a comparative analysis:
Physicochemical Properties
| Property | This compound | β-CIT | 4-(4-Methoxyphenyl)piperidine HCl |
|---|---|---|---|
| Molecular Weight | ~333.2 g/mol (estimated) | 526.4 g/mol | 191.27 g/mol |
| Lipophilicity (LogP) | High (due to iodine) | Very high (fluorophenyl groups) | Moderate (methoxy group) |
| Solubility | Low in water; HCl salt improves | Ethanol-soluble for radiopharmacy | Soluble in polar aprotic solvents |
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